molecular formula C15H18BNO2 B11749223 (3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid CAS No. 397843-59-3

(3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid

Cat. No.: B11749223
CAS No.: 397843-59-3
M. Wt: 255.12 g/mol
InChI Key: MCCUGKMPFXWKIP-UHFFFAOYSA-N
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Description

(3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a benzyl(methyl)amino group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a suitable amine. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of catalyst, base, and solvent can be tailored to achieve the desired efficiency and cost-effectiveness. Additionally, continuous flow reactors may be employed to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution at the benzylic position.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the benzyl(methyl)amino group, making it less versatile in certain reactions.

    Benzylboronic acid: Similar structure but without the methylamino group, affecting its reactivity.

    (3-Aminomethylphenyl)boronic acid: Contains an amino group instead of the benzyl(methyl)amino group, leading to different chemical properties.

Uniqueness

(3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and benzyl(methyl)amino groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound for applications in organic synthesis, sensing, and materials science.

Properties

CAS No.

397843-59-3

Molecular Formula

C15H18BNO2

Molecular Weight

255.12 g/mol

IUPAC Name

[3-[[benzyl(methyl)amino]methyl]phenyl]boronic acid

InChI

InChI=1S/C15H18BNO2/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-15(10-14)16(18)19/h2-10,18-19H,11-12H2,1H3

InChI Key

MCCUGKMPFXWKIP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)CN(C)CC2=CC=CC=C2)(O)O

Origin of Product

United States

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